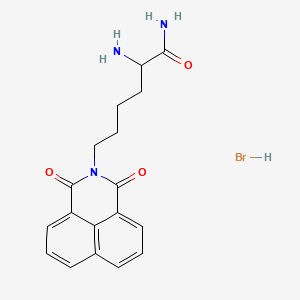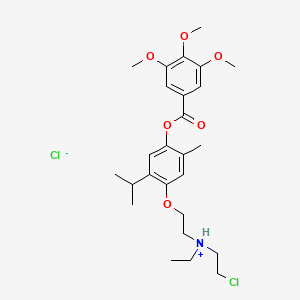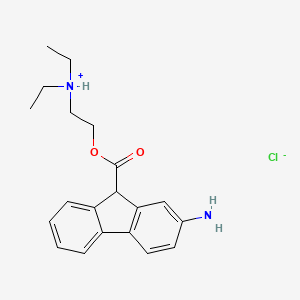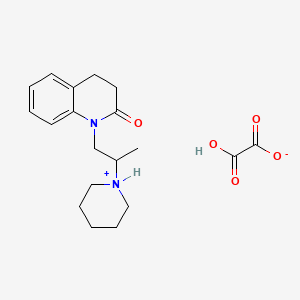
3,4-Dihydro-1-(2-piperidinopropyl)carbostyril oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dihydro-1-(2-piperidinopropyl)carbostyril oxalate: is a chemical compound with the molecular formula C19H26N2O5 and a molecular weight of 362.42 g/mol . It is also known by its IUPAC name, 2-hydroxy-2-oxoacetate; 1-(2-piperidin-1-ium-1-ylpropyl)-3,4-dihydroquinolin-2-one . This compound is part of the carbostyril family, which is known for its diverse biological activities and applications in medicinal chemistry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dihydro-1-(2-piperidinopropyl)carbostyril oxalate typically involves the following steps:
Starting Materials: The synthesis begins with m-aminophenol and sodium hydrogen carbonate.
Reaction with 3-chloropropionylchloride: Under room temperature, 3-chloropropionylchloride is added to the mixture to form an intermediate compound.
Intramolecular FuKe Alkylation: This intermediate undergoes an intramolecular FuKe alkylation reaction in the presence of aluminum chloride and N,N-dimethylacetamide, resulting in the formation of the target product.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity while minimizing production costs and environmental impact .
化学反応の分析
Types of Reactions: 3,4-Dihydro-1-(2-piperidinopropyl)carbostyril oxalate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydroquinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the piperidine ring, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.
Major Products: The major products formed from these reactions include various quinoline and hydroquinoline derivatives, which have significant biological and pharmacological activities.
科学的研究の応用
Chemistry: In chemistry, 3,4-Dihydro-1-(2-piperidinopropyl)carbostyril oxalate is used as a building block for synthesizing more complex molecules.
Biology: This compound has shown promise in biological research, particularly in the study of antimicrobial and antitubercular agents. Derivatives of this compound have exhibited potent activity against Mycobacterium tuberculosis and Plasmodium falciparum .
Medicine: In medicine, this compound and its derivatives are being explored for their potential as therapeutic agents. They have shown activity against various bacterial and fungal pathogens, making them candidates for developing new antibiotics .
Industry: Industrially, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable intermediate in the production of various chemical products.
作用機序
The mechanism of action of 3,4-Dihydro-1-(2-piperidinopropyl)carbostyril oxalate involves its interaction with specific molecular targets and pathways. For instance, some derivatives of this compound inhibit decaprenylphosphoryl-β-D-ribose 2’-oxidase (DprE1), an essential enzyme for the cell wall biosynthesis of Mycobacterium tuberculosis . This inhibition disrupts the bacterial cell wall formation, leading to the death of the bacterial cells .
類似化合物との比較
- 3,4-Dihydro-7-hydroxy-1-(2-piperidinopropyl)carbostyril
- 3,4-Dihydro-β-carbolines
- 3,4-Dihydropyrimidinones
Comparison:
- 3,4-Dihydro-7-hydroxy-1-(2-piperidinopropyl)carbostyril: This compound is similar in structure but has a hydroxyl group at the 7th position, which may alter its biological activity and reactivity .
- 3,4-Dihydro-β-carbolines: These compounds are structurally related but have different biological roles and applications, particularly in the context of their photophysical properties .
- 3,4-Dihydropyrimidinones: These compounds are used in antibacterial studies and have shown significant activity against pathogenic bacteria, making them potential candidates for overcoming bacterial drug resistance .
Uniqueness: 3,4-Dihydro-1-(2-piperidinopropyl)carbostyril oxalate stands out due to its unique combination of a carbostyril core and a piperidinopropyl side chain, which imparts distinct chemical and biological properties.
特性
CAS番号 |
99672-80-7 |
|---|---|
分子式 |
C19H26N2O5 |
分子量 |
362.4 g/mol |
IUPAC名 |
2-hydroxy-2-oxoacetate;1-(2-piperidin-1-ium-1-ylpropyl)-3,4-dihydroquinolin-2-one |
InChI |
InChI=1S/C17H24N2O.C2H2O4/c1-14(18-11-5-2-6-12-18)13-19-16-8-4-3-7-15(16)9-10-17(19)20;3-1(4)2(5)6/h3-4,7-8,14H,2,5-6,9-13H2,1H3;(H,3,4)(H,5,6) |
InChIキー |
LBTBTTGMOJACIC-UHFFFAOYSA-N |
正規SMILES |
CC(CN1C(=O)CCC2=CC=CC=C21)[NH+]3CCCCC3.C(=O)(C(=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7-methylnaphtho[1,2-b]quinolin-9-ol](/img/structure/B13772785.png)
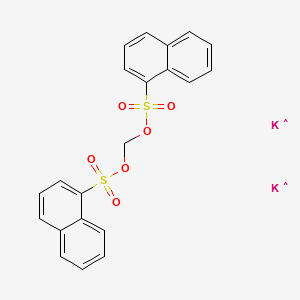
![tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13772796.png)

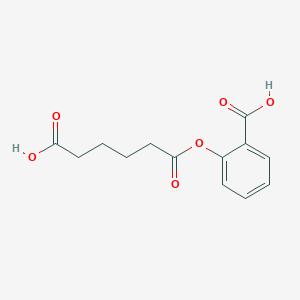
![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole](/img/structure/B13772826.png)
